molecular formula C19H17NO3 B11825924 4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione

4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione

Cat. No.: B11825924
M. Wt: 307.3 g/mol
InChI Key: TVUWMRNEJNELGL-UHFFFAOYSA-N
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Description

4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione (CAS 331949-98-5) is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . This compound belongs to a class of molecules known as isoquinoline-1,3-diones, which have been identified as a novel class of potent and selective inhibitors for cyclin-dependent kinases (CDKs) . Specifically, structurally related derivatives have shown significant activity in selectively inhibiting CDK4/cyclin D1, a key regulator of cell cycle progression, over other CDKs like CDK2 and CDK1 . This mechanism is of high interest in cancer research, as aberrant CDK4 activity is a hallmark of uncontrolled cell proliferation in many cancers, making small-molecule inhibitors prospective antitumor agents . The compound features an ethoxymethylidene substituent, a functional group that can be derived from alkyl orthoesters, which are valuable and efficient substrates in multi-component organic syntheses . It is offered with a high purity level of 95% . This product is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Researchers can utilize this compound in various scientific investigations, including enzyme inhibition studies, cancer research, drug discovery, and as a building block in organic synthesis.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione

InChI

InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3

InChI Key

TVUWMRNEJNELGL-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Pathway

A less common route involves the Knoevenagel condensation between 4-methylphenylglyoxal and ethyl cyanoacetate , followed by cyclization. This method introduces the ethoxymethylidene group earlier but suffers from lower regioselectivity.

Reaction Scheme:

4-Methylphenylglyoxal+CH2(CN)CO2EtpiperidineIntermediateHClIsoquinoline-1,3-dione\text{4-Methylphenylglyoxal} + \text{CH}2(\text{CN})CO2\text{Et} \xrightarrow{\text{piperidine}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Isoquinoline-1,3-dione}

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the cyclization step, reducing reaction time from hours to minutes. For example, irradiating the enamine intermediate at 150°C for 15 minutes achieves 82% yield, comparable to traditional methods.

Industrial-Scale Production Considerations

While academic protocols prioritize yield and purity, industrial applications demand cost efficiency and scalability. Continuous flow reactors enable large-scale synthesis by maintaining precise temperature control and reducing side reactions. For instance, a two-stage flow system achieves 90% conversion in the condensation step and 85% in cyclization, outperforming batch reactors by 15%.

Table 1: Comparative Performance of Batch vs. Flow Reactors

ParameterBatch ReactorFlow Reactor
Reaction Time (h)4.01.5
Yield (%)7885
Purity (%)9598

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 2-(4-methylphenyl)isoquinoline-1,3-dione (lacking the ethoxymethylidene group), arises from premature dehydration. This is mitigated by:

  • Strict control of reaction moisture (maintaining <0.1% H₂O).

  • Using molecular sieves during cyclization.

Purification Techniques

  • Recrystallization: Ethanol-water mixtures (3:1) yield crystals with 98% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves byproducts but is less cost-effective for industrial use.

Structural Confirmation and Analytical Data

Post-synthesis characterization ensures fidelity to the target structure:

  • IR Spectroscopy: Peaks at 1745 cm⁻¹ (C=O, α-pyrone), 1685 cm⁻¹ (C=O, ethoxymethylidene), and 1643 cm⁻¹ (C=O, amide).

  • ¹H NMR: A singlet at δ 10.08 ppm confirms the aldehydic proton in intermediates, while aromatic protons appear as multiplet signals between δ 7.60–8.21 ppm .

Chemical Reactions Analysis

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The ethoxymethylidene group can act as a reactive site for binding to biological macromolecules, while the tetrahydroisoquinoline core provides structural stability and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Substituents Molecular Formula Molecular Weight logP (Predicted) Key Pharmacokinetic Features
Target Compound 4-(Ethoxymethylidene), 4-methylphenyl C19H17NO3 307.35 ~3.2 Compliant with Lipinski's rules
6,7-dinitro-2-[1,2,4]triazole-4-yl derivative () Nitro, triazole C13H6N6O6 355.04 ~1.8 Oral bioavailability (Lipinski compliant)
2-[5-selenocyanato-pentyl]-7-amino derivative () Selenocyanate, amino C19H17N3O2Se 422.29 ~2.5 Chemosensitizer with redox activity
4-((1-Methylpyrrolyl)methylene) derivative () Pyrrolylmethylene C15H12N2O2 252.27 ~2.0 PARP inhibition (BYK 204165)

Key Observations :

  • Molecular Weight : The target (307.35 Da) is smaller than selenium-containing analogues (e.g., 422.29 Da in ), aligning better with drug-likeness criteria.
  • Electron Effects : Ethoxymethylidene’s electron-donating nature contrasts with nitro groups (), which are electron-withdrawing, influencing charge distribution and target binding .

Structural Validation and Crystallography

However, related derivatives, such as those in and , have been characterized using techniques like NMR and IR, which are critical for confirming substituent positions and stereochemistry .

Biological Activity

4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione is a synthetic compound derived from the isoquinoline family, characterized by its unique molecular structure that includes an ethoxymethylidene group and a 4-methylphenyl substituent. This compound has garnered attention for its potential biological activities, which are crucial for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H17NO3C_{19}H_{17}NO_3, with a molecular weight of approximately 307.34 g/mol. The compound's structure can be visualized as follows:

Structure C19H17NO3\text{Structure }\text{C}_{19}\text{H}_{17}\text{N}\text{O}_{3}

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

The biological activity of this compound is thought to occur through several mechanisms:

  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, leading to cell death in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels within cells, contributing to oxidative stress and apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.

Case Studies

Recent case studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer.
  • Infection Control : Another investigation reported that this compound effectively inhibited the growth of antibiotic-resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail.

Safety and Toxicity

While the biological activities are promising, safety assessments indicate some toxicity associated with the compound. According to PubChem data:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Q & A

Q. What are the primary synthetic routes for 4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, such as condensation of substituted isoquinoline precursors with ethoxymethylidenation agents. Key steps include:
  • Precursor Functionalization : Use of 2-(4-methylphenyl)isoquinoline-1,3-dione as a starting material, followed by ethoxymethylidenation using triethyl orthoformate or similar reagents under acidic catalysis .

  • Optimization Strategies :

  • Design of Experiments (DoE) : Employ fractional factorial designs to evaluate temperature, solvent polarity (e.g., acetonitrile vs. DMF), and catalyst loading .

  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

    • Relevant Techniques :
StepTechniquePurposeReference
SynthesisReflux under N₂Prevent oxidation
PurificationHPLC (C18 column)Assess purity

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with DEPT-135 and 2D experiments (COSY, HSQC) to resolve coupling patterns and assign quaternary carbons. Compare shifts with PubChem databases for validation .
  • X-ray Crystallography : Single-crystal diffraction (e.g., Bruker APEX2) with SHELXL refinement to determine bond lengths, angles, and stereochemistry. Apply PLATON validation for structural accuracy .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry and AI-driven methods improve reaction design and mechanistic understanding?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and intermediates. Compare activation energies of competing pathways (e.g., ethoxymethylidenation vs. side reactions) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Implement feedback loops where experimental data refine computational parameters .
  • Case Study : ICReDD’s workflow integrates density functional theory (DFT) with robotic experimentation to reduce trial-and-error synthesis by 60% .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and enzymatic inhibition assays (e.g., fluorescence-based) .
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies, adjusting for variables like solvent polarity in bioactivity measurements .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains). Validate with mutagenesis studies to identify critical residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers of interactions .
  • In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETLab 2.0 to prioritize in vivo testing .

Q. How can researchers address discrepancies in crystallographic and spectroscopic data?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference X-ray-derived torsion angles with NOESY NMR data to confirm conformer populations .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotameric equilibria that may conflict with static crystallographic models .
  • Computational Refinement : Use Mercury (CCDC) to overlay experimental and DFT-optimized structures, identifying steric clashes or solvent effects .

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